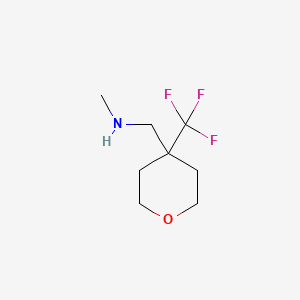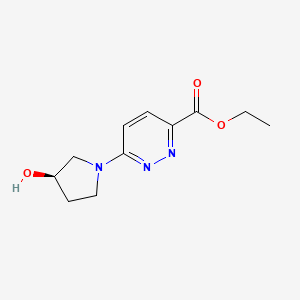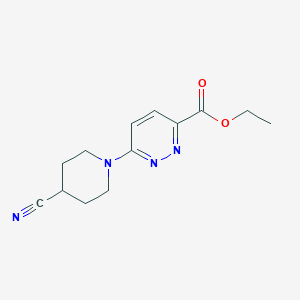![molecular formula C11H20N2O B1492634 4-环丙基-9-氧杂-1,4-二氮杂螺[5.5]十一烷 CAS No. 2097977-20-1](/img/structure/B1492634.png)
4-环丙基-9-氧杂-1,4-二氮杂螺[5.5]十一烷
描述
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane (also known as 4-C9-ODS) is an organic compound that has recently been gaining attention for its potential uses in scientific research. It is a member of the spirocyclic family of compounds, which are characterized by the presence of a spirocyclic ring system. This particular compound has been found to be a useful tool for studying the effects of cyclopropyl groups on biological systems. In addition, it has been used to study the effects of other spirocyclic compounds on biological systems.
科学研究应用
合成和化学性质
4-环丙基-9-氧杂-1,4-二氮杂螺[5.5]十一烷及其衍生物因其独特的化学结构和在各个研究领域的潜在应用而被广泛研究。研究重点在于合成具有巴比妥酸部分的杂环螺化合物的肟衍生物,展示了这些化合物生成多种化学实体的多功能性。例如,使用羟胺盐酸盐从 7,11-二芳基-2,4-二氮杂螺[5.5]十一烷-3-氧代(或硫代)-1,5,9-三酮合成肟衍生物,展示了螺化合物的适应性在化学反应中 (Rahman 等人,2013)。
生物活性和潜在治疗用途
1,9-二氮杂螺[5.5]十一烷的生物活性在研究中得到强调,具有治疗肥胖、疼痛、免疫系统疾病、细胞信号传导、心血管疾病和精神疾病的潜在用途。这强调了这些化合物及其衍生物的药物相关性 (Blanco‐Ania 等人,2017)。
拮抗特性和药物发现
4-环丙基-9-氧杂-1,4-二氮杂螺[5.5]十一烷的衍生物已被探索为 CCR8 拮抗剂,表明它们在治疗趋化因子介导的疾病(尤其是哮喘、慢性阻塞性肺病和鼻炎等呼吸道疾病)中的潜力 (Norman,2007)。
催化合成和化学分析
已证明通过 [5 + 1] 双迈克尔加成反应高效、无催化剂地合成含氮螺杂环。这种方法提供了一种简化的途径来合成 2,4-二氮杂螺[5.5]十一烷衍生物,具有高收率,展示了这些化合物的化学通用性和进一步改性的潜力 (Aggarwal 等人,2014)。
新型合成途径和药物设计
研究还集中在合成受生物活性天然产物启发的新的螺架。这些支架充当药物发现的构建模块,突出了 4-环丙基-9-氧杂-1,4-二氮杂螺[5.5]十一烷衍生物在生成用于药物研究的新型化合物中的重要性 (Jenkins 等人,2009)。
作用机制
Target of Action
The primary targets of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play a crucial role in pain modulation and neurotransmission .
Mode of Action
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane acts as a dual ligand for the sigma-1 receptor and the μ-opioid receptor . It interacts with these targets, modulating their activity and inducing changes in cellular signaling .
Biochemical Pathways
The compound’s interaction with the sigma-1 receptor and the μ-opioid receptor affects various biochemical pathways involved in pain perception and neurotransmission . The sigma-1 receptor, a unique Ca2±sensing chaperone protein, affects neurotransmission by interacting with different protein partners, including molecular targets that participate in nociceptive signaling .
Pharmacokinetics
The pharmacokinetics of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5These properties significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane’s action are primarily related to its modulation of the sigma-1 receptor and the μ-opioid receptor . This modulation can lead to changes in pain perception and neurotransmission .
Action Environment
The action, efficacy, and stability of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can be influenced by various environmental factors. For instance, storage conditions such as light exposure and temperature can affect the compound’s stability .
生化分析
Biochemical Properties
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific receptors and enzymes, influencing their activity. For instance, it has been reported to interact with sigma-1 receptors and μ-opioid receptors, exhibiting dual ligand properties . These interactions can modulate receptor activity, leading to various biochemical outcomes. Additionally, 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane may act as an enzyme inhibitor or activator, depending on the context of the reaction.
Cellular Effects
The effects of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane on cellular processes are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of sigma-1 receptors and μ-opioid receptors, which are involved in various cellular signaling pathways . By binding to these receptors, 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can alter the downstream signaling cascades, leading to changes in gene expression and metabolic processes. These effects can vary depending on the cell type and the specific cellular context.
Molecular Mechanism
The molecular mechanism of action of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interactions with specific biomolecules at the molecular level. This compound has been shown to bind to sigma-1 receptors and μ-opioid receptors, acting as a dual ligand . The binding interactions can lead to receptor activation or inhibition, depending on the receptor type and the cellular environment. Additionally, 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can change over time due to factors such as stability, degradation, and long-term cellular impacts. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can lead to sustained changes in cellular function, including alterations in gene expression and metabolic processes. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating receptor activity and influencing cellular processes without causing significant toxicity . At higher doses, 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for evaluating the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biochemical properties . The metabolic pathways of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can influence its overall activity and duration of action in biological systems. Additionally, the compound’s effects on metabolic flux and metabolite levels are important considerations in biochemical research.
Transport and Distribution
The transport and distribution of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within cells . Once inside the cells, 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can interact with intracellular proteins and organelles, influencing its localization and accumulation. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. The subcellular localization of 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane is an important factor in understanding its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10(1)13-6-5-12-11(9-13)3-7-14-8-4-11/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDWAHIOIYEALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3(C2)CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




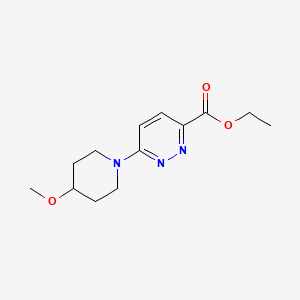

![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
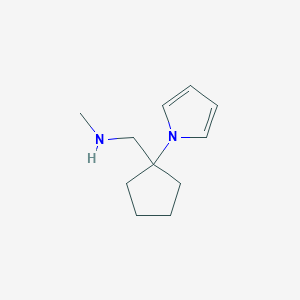

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)


